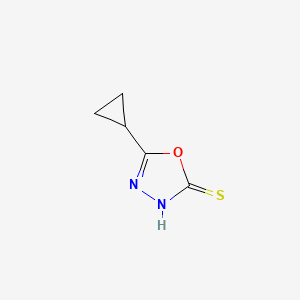
5-Cyclopropyl-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” is a chemical compound with the CAS Number: 64007-54-1 . It has a molecular weight of 142.18 . The IUPAC name for this compound is 5-cyclopropyl-1,3,4-oxadiazole-2-thiol .
Synthesis Analysis
Oxadiazoles, including “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of all regioisomeric forms of oxadiazoles has been covered in various studies .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” is represented by the InChI Code: 1S/C5H6N2OS/c9-5-7-6-4 (8-5)3-1-2-3/h3H,1-2H2, (H,7,9) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” include a molecular weight of 142.18 .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
A study demonstrated an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives using ultrasound-assisted reactions. This process is notable for its efficiency and reduced environmental impact, offering good yields under easy workup and purification conditions. The synthesized compounds exhibited significant antimicrobial and antioxidant properties, making them potential candidates for treating various diseases including cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi et al., 2020).
Antimicrobial and Hemolytic Activity
Another research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. The findings suggested that certain compounds in this series were active against various microbial species and showed less toxicity, indicating potential for biological applications and further screening (Gul et al., 2017).
Novel Quaternary Ammonium Salts
A study on 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues highlighted their use in creating novel quaternary ammonium salts (QAS). These compounds exhibited potent antimicrobial effects against common pathogens and relatively low cytotoxicity against human cell lines. Their antibacterial mechanism is attributed to the QAS fixing on cell wall surfaces of bacteria, which might have implications in clinical or agricultural applications (Xie et al., 2017).
Corrosion Inhibition
Research on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid has been conducted. The study revealed that these compounds form a protective layer on the steel surface, demonstrating potential as corrosion inhibitors. Their effectiveness was analyzed using gravimetric, electrochemical, SEM, and theoretical methods (Ammal et al., 2018).
Anti-inflammatory and Anti-thrombotic Properties
A study focused on the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats. It evaluated the compounds' in-vitro and in-vivo anti-inflammatory activity and found some compounds to be potent in this regard. The study also included molecular docking studies, indicating these compounds as potential leads for developing new anti-inflammatory pharmaceutical products (Basra et al., 2019).
Mecanismo De Acción
Target of Action
Oxadiazoles, a class of compounds to which 5-cyclopropyl-1,3,4-oxadiazole-2-thiol belongs, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have been associated with a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interfere with various biological pathways
Result of Action
Oxadiazoles have been reported to exhibit a range of biological activities, including anticancer . The specific effects of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol would depend on its interaction with its targets and the biochemical pathways it affects.
Propiedades
IUPAC Name |
5-cyclopropyl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c9-5-7-6-4(8-5)3-1-2-3/h3H,1-2H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWRVHKGDLTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3,4-oxadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

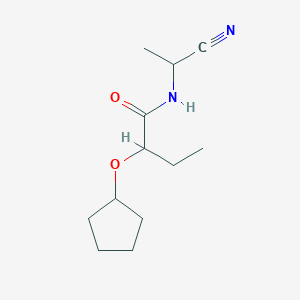

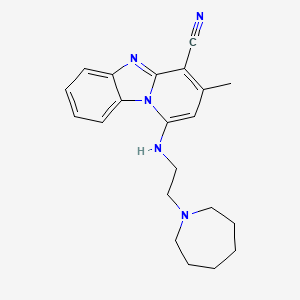
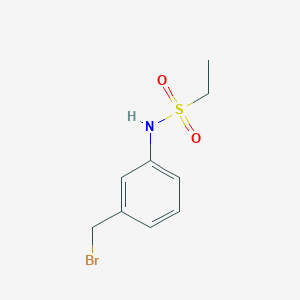
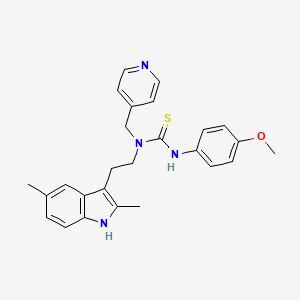
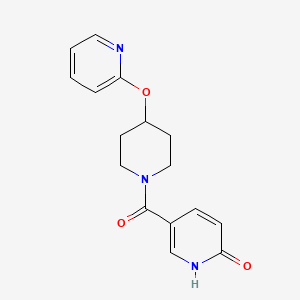
![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)
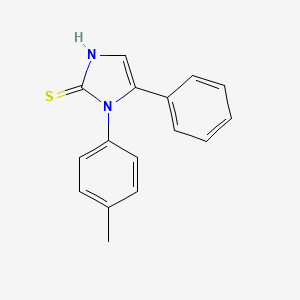

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)